molecular formula C16H21N3O3 B250318 2-(3,4-dimethoxyphenyl)-N-[3-(1H-imidazol-1-yl)propyl]acetamide

2-(3,4-dimethoxyphenyl)-N-[3-(1H-imidazol-1-yl)propyl]acetamide

カタログ番号 B250318
分子量: 303.36 g/mol
InChIキー: KRUXLUSHXJPIMN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(3,4-dimethoxyphenyl)-N-[3-(1H-imidazol-1-yl)propyl]acetamide, also known as ABT-239, is a novel compound that has been extensively studied for its potential therapeutic applications. ABT-239 is a selective inhibitor of the histamine H3 receptor, a G protein-coupled receptor that is primarily expressed in the central nervous system.

作用機序

2-(3,4-dimethoxyphenyl)-N-[3-(1H-imidazol-1-yl)propyl]acetamide is a selective inhibitor of the histamine H3 receptor, which is primarily expressed in the central nervous system. The histamine H3 receptor is involved in the regulation of histamine release and neurotransmitter release in the brain. Inhibition of the histamine H3 receptor by 2-(3,4-dimethoxyphenyl)-N-[3-(1H-imidazol-1-yl)propyl]acetamide results in increased release of neurotransmitters such as dopamine, norepinephrine, and acetylcholine, which are involved in cognitive function and memory.
Biochemical and Physiological Effects:
2-(3,4-dimethoxyphenyl)-N-[3-(1H-imidazol-1-yl)propyl]acetamide has been shown to have a number of biochemical and physiological effects in animal models. In addition to its effects on neurotransmitter release, 2-(3,4-dimethoxyphenyl)-N-[3-(1H-imidazol-1-yl)propyl]acetamide has been shown to increase cerebral blood flow and glucose metabolism in the brain. 2-(3,4-dimethoxyphenyl)-N-[3-(1H-imidazol-1-yl)propyl]acetamide has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.

実験室実験の利点と制限

2-(3,4-dimethoxyphenyl)-N-[3-(1H-imidazol-1-yl)propyl]acetamide has several advantages as a research tool. It is highly selective for the histamine H3 receptor and has minimal off-target effects. 2-(3,4-dimethoxyphenyl)-N-[3-(1H-imidazol-1-yl)propyl]acetamide is also orally bioavailable and has a long half-life, which makes it suitable for use in animal models. However, 2-(3,4-dimethoxyphenyl)-N-[3-(1H-imidazol-1-yl)propyl]acetamide has some limitations as a research tool. It has poor solubility in water, which can make dosing and administration challenging. Additionally, 2-(3,4-dimethoxyphenyl)-N-[3-(1H-imidazol-1-yl)propyl]acetamide has a low brain penetration, which can limit its effectiveness in certain experimental paradigms.

将来の方向性

There are several potential future directions for research on 2-(3,4-dimethoxyphenyl)-N-[3-(1H-imidazol-1-yl)propyl]acetamide. One area of interest is the development of more potent and selective histamine H3 receptor antagonists. Another area of interest is the investigation of the potential therapeutic applications of 2-(3,4-dimethoxyphenyl)-N-[3-(1H-imidazol-1-yl)propyl]acetamide in neurological and psychiatric disorders. Additionally, further research is needed to elucidate the precise mechanisms of action of 2-(3,4-dimethoxyphenyl)-N-[3-(1H-imidazol-1-yl)propyl]acetamide and its effects on neurotransmitter release and cognitive function.

合成法

2-(3,4-dimethoxyphenyl)-N-[3-(1H-imidazol-1-yl)propyl]acetamide can be synthesized using a multi-step process that involves the reaction of 3,4-dimethoxybenzaldehyde with 3-(1H-imidazol-1-yl)propylamine to form the corresponding Schiff base. The Schiff base is then reduced with sodium borohydride to yield the final product, 2-(3,4-dimethoxyphenyl)-N-[3-(1H-imidazol-1-yl)propyl]acetamide.

科学的研究の応用

2-(3,4-dimethoxyphenyl)-N-[3-(1H-imidazol-1-yl)propyl]acetamide has been studied extensively for its potential therapeutic applications in a variety of neurological and psychiatric disorders, including Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), and schizophrenia. 2-(3,4-dimethoxyphenyl)-N-[3-(1H-imidazol-1-yl)propyl]acetamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and ADHD. Additionally, 2-(3,4-dimethoxyphenyl)-N-[3-(1H-imidazol-1-yl)propyl]acetamide has been shown to have potential as an antipsychotic agent in animal models of schizophrenia.

特性

分子式

C16H21N3O3

分子量

303.36 g/mol

IUPAC名

2-(3,4-dimethoxyphenyl)-N-(3-imidazol-1-ylpropyl)acetamide

InChI

InChI=1S/C16H21N3O3/c1-21-14-5-4-13(10-15(14)22-2)11-16(20)18-6-3-8-19-9-7-17-12-19/h4-5,7,9-10,12H,3,6,8,11H2,1-2H3,(H,18,20)

InChIキー

KRUXLUSHXJPIMN-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CC(=O)NCCCN2C=CN=C2)OC

正規SMILES

COC1=C(C=C(C=C1)CC(=O)NCCCN2C=CN=C2)OC

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。